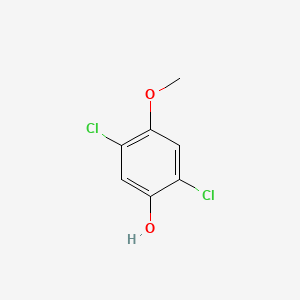

2,5-Dichloro-4-methoxyphenol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2,5-dichloro-4-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKFAPUUGWQXHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Cl)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041776 | |

| Record name | 2,5-Dichloro-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.02 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18113-14-9 | |

| Record name | 2,5-Dichloro-4-methoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018113149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dichloro-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dichloro-4-methoxyphenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5FG9CW3RM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,5 Dichloro 4 Methoxyphenol and Its Derivatives

Classical Synthetic Routes to Substituted Anisoles and Phenols

Traditional methods for synthesizing substituted anisoles and phenols, including 2,5-dichloro-4-methoxyphenol, often rely on foundational reactions such as halogenation, etherification, and multi-step sequences starting from basic aromatic compounds.

Halogenation Strategies for Phenolic Precursors

The introduction of halogen atoms onto a phenolic ring is a fundamental step in the synthesis of compounds like this compound. Electrophilic aromatic substitution is a primary method for this transformation. rsc.org However, controlling the position of the incoming halogen (regioselectivity) can be a significant challenge, often leading to mixtures of ortho and para substituted products. rsc.orgnsf.gov

For the synthesis of chlorinated phenols, reagents like sulfuryl chloride (SO₂Cl₂) are commonly employed. mdpi.comresearchgate.net The regioselectivity of these reactions can often be influenced by the presence of catalysts. For instance, sulfur-containing catalysts have been shown to favor the formation of para-chlorinated phenols. mdpi.comresearchgate.net Traditional methods for producing 2,4-dichlorophenol (B122985), a related compound, have involved the use of chlorine gas, though this can be inefficient and environmentally hazardous. rsc.org Alternative oxidative chlorination methods, which use chloride anions as the chlorine source in the presence of an oxidant, offer a more controlled approach. rsc.org

The inherent directing effects of the hydroxyl and methoxy (B1213986) groups on the aromatic ring play a crucial role. The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions. In a precursor like 4-methoxyphenol (B1676288), the para position is already occupied, guiding chlorination to the ortho positions (positions 2 and 6). To achieve the 2,5-dichloro substitution pattern, one might start with a different precursor or employ a multi-step strategy.

A study on the bromination of 4-methoxyphenol using carbon tetrabromide (CBr₄) and a photoredox catalyst resulted in the formation of 2-bromo-4-methoxyphenol, demonstrating ortho-selectivity. beilstein-journals.org While this involves bromination, similar principles of electrophilic halogenation apply to chlorination.

Etherification Approaches involving Halogenated Intermediates

The formation of the methoxy group in this compound typically involves the etherification of a corresponding di-chlorinated hydroquinone (B1673460) or a related phenol (B47542). The Williamson ether synthesis is a classic and widely used method for forming ethers. This reaction involves the deprotonation of a phenol to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide (like methyl iodide) to form the ether.

Patents describe processes for the etherification of phenols using various reagents and catalysts. google.comgoogle.com These methods often aim for selective etherification, especially when multiple hydroxyl groups are present. google.com For instance, a process for the selective etherification of a phenolic group in a compound can be carried out by reacting it with an alkyl carboxylate in the presence of a carboxylic acid salt. google.com Palladium-catalyzed etherification of phenols has also been explored, offering a modern alternative to classical methods. frontiersin.org

In the context of synthesizing this compound, a plausible route would involve the etherification of 2,5-dichlorohydroquinone (B146588). However, controlling the methylation to occur at only one of the two hydroxyl groups would be a key challenge, potentially requiring the use of protecting groups or carefully controlled reaction conditions.

Multi-Step Synthesis from Aromatic Scaffolds

The synthesis of complex substituted aromatic compounds like this compound often necessitates a multi-step approach starting from simpler, readily available aromatic precursors. rsc.orgresearcher.lifetandfonline.com These synthetic sequences allow for the precise installation of different functional groups in the desired positions.

For example, a synthesis could begin with a simpler aromatic compound like hydroquinone or p-anisaldehyde. A documented synthesis of 4-methoxyphenol starts from p-anisaldehyde, which is oxidized, and the resulting product is hydrolyzed. chemicalbook.com To arrive at the target molecule, this 4-methoxyphenol would then need to be selectively chlorinated at the 2 and 5 positions.

Another potential starting point could be a dichlorinated phenol that is then methoxylated. A graduate thesis describes an attempt to synthesize a related complex molecule that involved the Friedel-Crafts acylation of 3,5-dichloro-4-methoxyphenol, highlighting the use of such substituted phenols as intermediates in longer synthetic routes.

The synthesis of related polysubstituted phenols often involves a sequence of reactions including protection, directed metallation, halogenation, and deprotection steps to achieve the desired substitution pattern.

Modern and Advanced Synthetic Approaches

Contemporary synthetic chemistry offers more sophisticated methods that provide greater control over reaction outcomes, particularly in terms of selectivity. These advanced techniques are increasingly applied to the synthesis of complex molecules like chlorinated phenols and ethers.

Catalytic Methods in Synthesis of Chlorinated Phenols and Ethers

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with high efficiency and selectivity under mild conditions. In the realm of phenol chlorination, various catalytic systems have been developed to control the regioselectivity of the reaction.

For instance, the use of sulfur-containing catalysts in conjunction with sulphuryl chloride has been shown to be effective for the para-selective chlorination of various phenols. mdpi.comresearchgate.net Lewis basic selenoether catalysts have been reported to achieve highly efficient ortho-selective electrophilic chlorination of phenols. nsf.gov Palladium-catalyzed C-H chlorination of phenol derivatives has also been developed, which can be used for late-stage chlorination of complex molecules. rsc.org

Manganous(II) sulfate (B86663) has been used as a catalyst for the selective oxychlorination of phenol to 2,4-dichlorophenol using hydrogen chloride and hydrogen peroxide in water, offering an environmentally benign approach. rsc.org

For the etherification step, palladium-catalyzed reactions have emerged as a powerful tool. For example, the palladium-catalyzed decarboxylative reaction of phenols with vinyl ethylene (B1197577) carbonate can produce allylic aryl ethers under mild conditions. frontiersin.org While this specific example produces an allyl ether, it demonstrates the potential of palladium catalysis for C-O bond formation in the synthesis of various ethers.

Chemo- and Regioselective Synthesis Techniques

The ability to selectively functionalize a specific position on a molecule (regioselectivity) and to react with one functional group in the presence of others (chemoselectivity) is a hallmark of modern synthetic chemistry. mdpi.comacs.org

For the synthesis of substituted phenols, directing groups are often employed to guide the functionalization to a specific C-H bond. mdpi.com While the phenolic hydroxyl group itself can act as a directing group, its strong acidity and nucleophilicity can sometimes lead to reactions on the oxygen atom instead of the aromatic ring. mdpi.com

Recent advances have focused on developing catalytic systems that can achieve high chemo- and regioselectivity in the C-H functionalization of unprotected phenols. mdpi.com For example, gold-catalyzed C-H bond functionalization of free phenols with haloalkynes has been shown to yield para-C-H functionalized products with high regioselectivity. mdpi.com Borane-catalyzed hydroarylation of terminal alkynes with phenols has also been developed to selectively give ortho-vinylphenols. bohrium.com

In the context of synthesizing this compound, these advanced methods could potentially allow for the direct and selective introduction of the chloro groups onto a 4-methoxyphenol scaffold, or the selective methylation of a dichlorinated hydroquinone, minimizing the need for protecting groups and multiple steps.

Research Findings on Synthetic Methodologies

| Methodology | Reagents/Catalysts | Key Features | Reference(s) |

| Classical Halogenation | Sulfuryl chloride (SO₂Cl₂), Chlorine gas (Cl₂) | Often lacks regioselectivity, can be harsh. | mdpi.comresearchgate.netrsc.org |

| Catalytic Halogenation | SO₂Cl₂ with sulfur-containing catalysts, Lewis basic selenoether catalysts, Palladium acetate | Improved regioselectivity (para or ortho). | rsc.orgnsf.govmdpi.comresearchgate.net |

| Oxidative Chlorination | HCl, H₂O₂, Manganous(II) sulfate | Environmentally friendly, selective for 2,4-dichlorophenol. | rsc.org |

| Classical Etherification | Alkyl halides (e.g., methyl iodide), Base | Williamson ether synthesis, widely applicable. | google.comgoogle.com |

| Catalytic Etherification | Palladium catalysts, Vinyl ethylene carbonate | Mild conditions, C-O bond formation. | frontiersin.org |

| Multi-Step Synthesis | Various starting materials and reagents | Allows for precise construction of complex molecules. | rsc.orgresearcher.lifetandfonline.com |

| Chemo/Regioselective C-H Functionalization | Gold catalysts, Borane catalysts, Directing groups | High selectivity, atom-economical. | mdpi.comacs.orgbohrium.com |

Green Chemistry Principles in the Synthesis of Related Compounds

The synthesis of chlorophenols and their derivatives is increasingly being viewed through the lens of green chemistry, which aims to reduce waste, minimize hazards, and improve energy efficiency. justdial.comijfmr.com The twelve principles of green chemistry, established by Anastas and Warner, provide a framework for this shift. acs.orgyale.edu

Key Principles in Chlorophenol Synthesis:

Catalysis: Catalytic reagents are preferred over stoichiometric ones because they are used in small amounts and can be recycled. yale.edu Catalytic hydrodechlorination (HDC) is a prime example, used to treat wastewater containing chlorinated organic pollutants. begellhouse.commdpi.com This process uses catalysts like palladium (Pd) or rhodium (Rh) on supports such as carbon, alumina, or graphene to cleave C-Cl bonds, reducing the toxicity of the compounds. mdpi.comresearchgate.netresearchgate.net

Safer Solvents and Auxiliaries: A significant goal is to reduce or eliminate the use of volatile organic compounds (VOCs). One promising method is the selective oxychlorination of phenol using hydrogen peroxide as the oxidant in an aqueous medium, which avoids the use of hazardous organic solvents. rsc.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Processes like catalytic hydrodechlorination can have high atom economy, especially when hydrogen is used as the reductant. acs.org

Use of Renewable Feedstocks & Waste Valorization: A novel green chemistry approach involves the valorization of chlorophenol pollutants themselves. Instead of simply being treated as waste, they can be used as chlorinating reagents for other chemical syntheses. nih.gov In one process, the chloro group from a chlorophenol is catalytically transferred to generate other valuable aryl chlorides. nih.gov

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy requirements. yale.edu While some chlorination processes require elevated temperatures, the development of more active catalysts can help lower these energy demands. Microwave-assisted synthesis is another technique that can improve energy efficiency and lead to purer products. athensjournals.gr

Reduce Derivatives: Green chemistry encourages minimizing the use of protecting groups to avoid extra steps and reagent use. acs.org The specificity of enzymatic reactions, for instance, can often target a specific site on a molecule, negating the need for protecting other functional groups. acs.org

Optimization of Reaction Conditions and Yields in Chlorophenol Synthesis

Optimizing reaction conditions such as temperature, catalyst loading, reactant concentration, and solvent choice is critical for maximizing the yield and purity of chlorophenol products while minimizing byproducts.

Research into the water-based oxychlorination of phenol with hydrogen peroxide, catalyzed by manganous sulfate, demonstrates a clear dependence on temperature. As shown in the table below, the conversion of phenol and the yield of the desired product, 2-chlorophenol, are significantly affected by changes in reaction temperature. The total yield peaked at 80 °C, with higher temperatures leading to over-oxidation and a decrease in yield. rsc.org

Table 1: Optimization of Reaction Temperature in Phenol Oxychlorination Reaction conditions: Phenol (21.3 mmol), MnSO₄ (1 mol%), HCl (44.7 mmol), H₂O₂ (58.8 mmol), H₂O (9.8 ml), 3 h.

| Temperature (°C) | Phenol Conversion (%) | 2-Chlorophenol Yield (%) | p-Chlorophenol Yield (%) | 2,4-Dichlorophenol Yield (%) | Total Yield (%) |

| 45 | 55 | 39 | 9 | 4 | 52 |

| 60 | 78 | 55 | 11 | 6 | 72 |

| 80 | 100 | 72 | 13 | 9 | 95 |

| 90 | 100 | 63 | 11 | 8 | 83 |

| (Data sourced from RSC Publishing rsc.org) |

In another example, the synthesis of aryl chlorides using chlorophenols as the chlorinating agent was optimized. The choice of solvent was found to be crucial. Changing the solvent from 1,4-dioxane (B91453) to acetonitrile (B52724) (CH₃CN) dramatically improved the yield of the chlorinated product from 47% to nearly quantitative (99%). Further optimization allowed for a reduction in the catalyst loading. nih.gov

Table 2: Optimization of Catalytic Chlorination Parameters Reaction conditions: 2,4,6-trichlorophenol (B30397) (0.1 mmol), air (0.5 MPa), 140 °C, 10 h.

| Entry | Catalyst (mol%) | Additive (mol%) | Solvent | Yield (%) |

| 1 | Cu(NO₃)₂·3H₂O (60) | - | 1,4-Dioxane | 47 |

| 2 | Cu(NO₃)₂·3H₂O (60) | - | CH₃CN | 99 |

| 3 | Cu(NO₃)₂·3H₂O (20) | NaNO₃ (50) | CH₃CN | 99 |

| (Data sourced from Proceedings of the National Academy of Sciences nih.gov) |

The efficiency of catalytic hydrodechlorination (HDC) is also highly dependent on reaction parameters. In the HDC of 4-chlorophenol (B41353) (4-CP) using a palladium-on-alumina catalyst, the catalyst dosage directly influenced the rate of removal. Increasing the catalyst amount provides more active sites for the reaction, thereby enhancing the degradation rate. mdpi.com

Table 3: Effect of Catalyst Dosage on 4-Chlorophenol (4-CP) Removal Reaction conditions: Initial [4-CP] ≈ 50 mg/L.

| Catalyst Dosage (g/L) | 4-CP Removal after 40 min (%) | 4-CP Removal after 60 min (%) |

| 0.2 | 88.2 | >95 |

| 0.5 | 95.2 | >95 |

| 1.0 | >99 | >99 |

| (Data sourced from MDPI mdpi.com) |

A continuous chlorination process for producing p-chlorophenol has also been optimized. By maintaining a reaction temperature of 80-90 °C, the process avoids the long reaction times associated with lower temperatures and the increased byproduct formation at higher temperatures. This optimization leads to a high conversion rate of phenol and a predictable product distribution. google.com

Table 4: Product Distribution in Continuous Phenol Chlorination Reaction conditions: Countercurrent reaction of phenol and chlorine at 80-90°C.

| Phenol Conversion (%) | p-Chlorophenol (%) | o-Chlorophenol (%) | 2,4-Dichlorophenol (%) |

| 97 | 61 | 30 | 4 |

| 96 | 62 | 28 | 5 |

| 97 | 63 | 27 | 6 |

| (Data sourced from Google Patents google.com) |

Chemical Reactivity and Transformation Mechanisms of 2,5 Dichloro 4 Methoxyphenol

Electrophilic Aromatic Substitution Reactions of Halogenated Anisoles

The reactivity of halogenated anisoles, such as 2,5-dichloro-4-methoxyphenol, in electrophilic aromatic substitution (EAS) is governed by the interplay of the activating methoxy (B1213986) group (-OCH3) and the deactivating, yet ortho-, para-directing halogen and hydroxyl groups. masterorganicchemistry.commsu.edulibretexts.org The methoxy group is a strong activating group due to its ability to donate a lone pair of electrons to the aromatic ring through resonance, which stabilizes the carbocation intermediate formed during the reaction. masterorganicchemistry.commsu.eduquora.com This activating influence is significantly stronger than its electron-withdrawing inductive effect. libretexts.org

Conversely, the chlorine atoms and the hydroxyl group are deactivating due to their inductive electron-withdrawing effects. masterorganicchemistry.comlibretexts.org However, they also possess lone pairs of electrons that can be donated to the ring via resonance, directing incoming electrophiles to the ortho and para positions. msu.edulibretexts.org In the case of this compound, the positions available for electrophilic attack are C3 and C6. The directing effects of the substituents are crucial in determining the regioselectivity of the reaction. The powerful activating and ortho-, para-directing nature of the methoxy group, along with the ortho-, para-directing hydroxyl group, will strongly influence the position of substitution.

Generally, halogenation, nitration, and Friedel-Crafts reactions are common electrophilic aromatic substitutions. doubtnut.comuomustansiriyah.edu.iq For anisole (B1667542) itself, bromination in ethanoic acid can proceed even without a catalyst, yielding predominantly the para-isomer. doubtnut.com Nitration with a mixture of concentrated nitric and sulfuric acids yields a mixture of ortho and para nitroanisole. doubtnut.com The presence of multiple substituents in this compound complicates the prediction of the exact outcome without experimental data. However, the combined directing effects of the methoxy and hydroxyl groups would likely favor substitution at the C6 position, which is ortho to the methoxy group and para to the hydroxyl group.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -OCH3 | Electron-withdrawing | Electron-donating (strong) | Activating | Ortho, Para |

| -OH | Electron-withdrawing | Electron-donating (strong) | Activating | Ortho, Para |

| -Cl | Electron-withdrawing (strong) | Electron-donating (weak) | Deactivating | Ortho, Para |

Nucleophilic Displacement Reactions on the Aromatic Ring

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly due to the presence of electron-withdrawing chlorine atoms on the aromatic ring. masterorganicchemistry.comlibretexts.org SNAr reactions are facilitated by electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.orglibretexts.org The reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.comlibretexts.org

For an SNAr reaction to occur, the aromatic ring must be electron-poor, and there must be a good leaving group. masterorganicchemistry.com In this compound, the chlorine atoms can act as leaving groups. The rate of SNAr reactions is influenced by the nature of the leaving group, with the general order of reactivity being F > Cl > Br > I. masterorganicchemistry.com The presence of the electron-donating methoxy and hydroxyl groups would generally disfavor SNAr by increasing the electron density of the ring. However, the two chlorine atoms counteract this effect. The position of the electron-withdrawing groups relative to the leaving group is critical; ortho and para positions provide the best stabilization of the Meisenheimer complex. libretexts.org

In the context of this compound, a strong nucleophile could potentially displace one of the chlorine atoms. For instance, reaction with sodium methoxide (B1231860) could lead to the substitution of a chlorine atom with a methoxy group. The specific chlorine atom that is displaced would depend on the relative stability of the possible Meisenheimer complex intermediates.

Oxidation and Reduction Pathways of Chlorinated Phenols

Chlorinated phenols, including this compound, can undergo both oxidation and reduction reactions, which are significant in their environmental degradation pathways.

Oxidation: Oxidation of chlorinated phenols can proceed through various mechanisms, including enzymatic and chemical processes. Aerobic biodegradation often involves the formation of chlorocatechols through oxygenation. nih.govresearchgate.net For polychlorinated phenols, hydrolytic para-hydroxylation to form chlorinated para-hydroquinones can be an initial step. researchgate.net The white-rot fungus Phanerochaete chrysosporium is known to degrade chlorinated phenols using its extracellular lignin (B12514952) peroxidases (LiP) and manganese peroxidases (MnP). asm.org For example, the degradation of 2,4,5-trichlorophenol (B144370) involves oxidation to 2,5-dichloro-1,4-benzoquinone, followed by a series of reduction and oxidative dechlorination steps. asm.org Ozonation is another method for the oxidative degradation of chlorophenols, which can proceed via hydroxylation and ring opening. tandfonline.com A study on the photodegradation of a related compound in the presence of reactive oxygen species identified this compound as a degradation product. researchgate.net

Reduction: Under anaerobic conditions, the primary degradation pathway for chlorinated phenols is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. nih.govresearchgate.net This process has been observed for a variety of chlorinated aromatic compounds. wur.nl Zero-valent iron (ZVI) and iron-based bimetallic systems are effective for the dechlorination of chlorophenols. scispace.com The removal process in these systems can involve dechlorination, sorption, and co-precipitation. scispace.com The formation of iron oxides on the ZVI surface can influence the reaction rate, with some oxides facilitating dechlorination and others passivating the surface. scispace.com

O-Demethylation and Related Ether Cleavage Transformations

The methoxy group in this compound can be cleaved through O-demethylation reactions. This transformation is significant in both synthetic chemistry and metabolic pathways. A common reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr3). researchgate.net The mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, followed by the cleavage of the methyl-oxygen bond.

Acidic concentrated lithium bromide (ACLB) has also been shown to be effective for the demethylation of various lignin-derived aromatic compounds under moderate conditions. rsc.org The proposed mechanism involves the protonation of the ether oxygen followed by an SN2 substitution by the bromide ion. rsc.org The electronic effects of other substituents on the aromatic ring influence the rate of demethylation; electron-donating groups tend to promote the reaction, while electron-withdrawing groups retard it. rsc.org In the case of this compound, the electron-withdrawing chlorine atoms would likely slow down the rate of O-demethylation compared to anisole.

Enzymatic O-demethylation is also a known process. For example, the extracellular peroxygenase from the fungus Agrocybe aegerita can catalyze the H2O2-dependent cleavage of alkyl aryl ethers. nih.gov The oxidation of 1,4-dimethoxybenzene (B90301) by this enzyme yields 4-methoxyphenol (B1676288). nih.gov

Mechanism-Oriented Kinetic Studies of Reactions Involving the Compound

Kinetic studies provide valuable insights into the mechanisms of chemical reactions. For the chlorination of phenols with sodium hypochlorite (B82951) in an alkaline medium, the reaction typically shows first-order kinetics with respect to both the phenol (B47542) and the hypochlorite, and an inverse dependence on the hydroxide (B78521) ion concentration. researchgate.netniscpr.res.in The rate of reaction is influenced by the nature and position of the substituents on the phenol ring. researchgate.net Electron-releasing groups accelerate the reaction, while electron-withdrawing groups decelerate it. researchgate.net This is consistent with a mechanism involving the electrophilic attack of the phenoxide ion by the chlorinating agent in the rate-determining step. niscpr.res.in

In the context of this compound, a kinetic study of its further chlorination would likely show a slower rate compared to phenol due to the presence of the two deactivating chlorine atoms. The activation parameters, such as the energy of activation (Ea) and the pre-exponential factor (A), could be determined from the temperature dependence of the reaction rate. niscpr.res.in For the chlorination of substituted phenols, Ea generally increases with the introduction of electron-withdrawing groups. niscpr.res.in

Kinetic studies of the degradation of chlorophenols are also crucial for understanding their environmental fate. The rate of chlorination of phenol by aqueous chlorine is highly pH-dependent, with the maximum rate often occurring in the neutral to slightly alkaline range. gfredlee.com The reaction is proposed to proceed via the reaction of hypochlorous acid with the phenolate (B1203915) ion. gfredlee.com

Derivatization Strategies and Synthesis of Analogues Based on the 2,5 Dichloro 4 Methoxyphenol Scaffold

Functional Group Interconversions on the Phenolic Moiety

The phenolic hydroxyl group of 2,5-dichloro-4-methoxyphenol is a primary site for functional group interconversion, allowing for the synthesis of various derivatives. One of the most common transformations is the methylation of the hydroxyl group to yield 2,5-dichlorodimethoxybenzene. This conversion can be achieved through various methylating agents. For instance, in studies on the degradation of 2,4,5-trichlorophenol (B144370) by the fungus Phanerochaete chrysosporium, this compound was identified as a metabolite, which was further methylated to 2,5-dichlorodimethoxybenzene. asm.org

Another potential functional group interconversion is the oxidation of the phenolic hydroxyl group. Phenols, in general, can be oxidized to quinones. In the context of this compound, this would lead to the formation of a substituted benzoquinone. This transformation is significant as quinone structures are core components of many biologically active molecules.

| Starting Material | Reagent(s)/Conditions | Product | Reference |

| This compound | Methylating agents (enzymatic) | 2,5-Dichlorodimethoxybenzene | asm.org |

| This compound | Oxidizing agents | Substituted Benzoquinone (potential) |

Modification of the Halogenation Pattern

The two chlorine atoms on the aromatic ring of this compound offer opportunities for modifying the halogenation pattern, which can significantly impact the properties of the resulting analogues. One approach to alter this pattern is through reductive dechlorination. Studies on the anaerobic degradation of chlorinated hydroquinone (B1673460) metabolites have shown that microorganisms are capable of removing chlorine substituents from the aromatic ring. For example, Desulfitobacterium species have been shown to sequentially dechlorinate chlorinated methoxyphenols. asm.org While not specifically demonstrated for the 2,5-dichloro isomer, this suggests a potential biological or biomimetic route for modifying the halogenation.

A more synthetically controlled method for modifying the halogenation pattern involves palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds by replacing a halide with another functional group. While research directly on this compound is limited in this context, studies on analogous dichloroheteroarenes demonstrate the feasibility of selective cross-coupling reactions. nih.govorganic-chemistry.org For instance, the choice of palladium catalyst and ligands can control which chlorine atom is selectively replaced, offering a pathway to a wide array of mono- and di-substituted analogues. Such reactions could introduce alkyl, aryl, or other functional groups in place of one or both chlorine atoms.

| Reaction Type | Potential Reagents/Catalysts | Potential Products | Reference |

| Reductive Dechlorination | Microbial or biomimetic systems | Monochloro-4-methoxyphenol isomers, 4-methoxyphenol (B1676288) | asm.org |

| Palladium-catalyzed Cross-Coupling | Organoboron, -zinc, or -magnesium reagents; Palladium catalysts (e.g., Pd(PPh₃)₄) | Mono- or di-substituted (alkyl, aryl, etc.) 4-methoxyphenols | nih.govorganic-chemistry.org |

Alkylation and Acylation of the Aromatic Ring System

Direct alkylation and acylation of the aromatic ring of this compound present significant challenges due to the electronic nature of the substituents. The two electron-withdrawing chlorine atoms deactivate the ring towards electrophilic aromatic substitution reactions like the Friedel-Crafts reaction. libretexts.org

Research on a closely related isomer, 3,5-dichloro-4-methoxyphenol, has shown that Friedel-Crafts acylation with 2,6-dimethoxybenzoyl chloride was unsuccessful. This finding suggests that the electron-deficient nature of the dichlorinated methoxyphenol ring system makes it a poor substrate for classical Friedel-Crafts reactions. The strongly deactivating effect of the two chlorine atoms likely prevents the formation of the necessary electrophilic intermediate or its subsequent reaction with the aromatic ring.

Despite these challenges, it is conceivable that under harsh reaction conditions or with highly reactive electrophiles, some degree of alkylation or acylation might be achievable. However, the yields would likely be low, and the reaction may suffer from a lack of regioselectivity.

| Reaction Type | Reagents | Observed/Expected Outcome | Reference |

| Friedel-Crafts Acylation | 2,6-Dimethoxybenzoyl chloride | Unsuccessful (on 3,5-dichloro-4-methoxyphenol) | |

| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid (e.g., AlCl₃) | Expected to be challenging due to ring deactivation | libretexts.org |

Synthesis of Related Ethers and Esters

The synthesis of ethers and esters from the phenolic hydroxyl group of this compound is a more straightforward and widely applicable derivatization strategy. The Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide, is a classic and effective method for preparing a wide range of ethers. core.ac.uk This reaction can be readily applied to this compound by first treating it with a base to form the corresponding phenoxide, followed by reaction with a suitable alkylating agent.

More complex ether linkages can also be formed. For example, a one-pot synthesis of 2-(4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy)propanoic acid has been described using 2,4-dichloro-5-methoxyphenol (B102181) as a starting material, which is demethylated in situ. This demonstrates the utility of the scaffold in creating more elaborate diaryl ether structures.

The synthesis of esters can be achieved through standard esterification procedures, such as reacting the phenol (B47542) with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base or a catalyst. These reactions provide access to a wide variety of ester derivatives with different acyl groups.

| Reaction Type | Reagents | Product Type | Reference |

| Williamson Ether Synthesis | Base (e.g., NaOH), Alkyl halide (e.g., CH₃I) | Alkyl ethers | core.ac.uk |

| Ullmann Condensation | 4-Chlorophenol (B41353), 2-Chloropropionic acid, KOH, DMAP | Diaryl ether propanoic acid | |

| Esterification | Acyl chloride or anhydride, Base | Aryl esters | General knowledge |

Incorporation into Larger Molecular Architectures and Heterocyclic Systems

The this compound scaffold can be a valuable building block for the synthesis of larger and more complex molecules, including those containing heterocyclic rings. The reactive sites on the molecule—the phenolic hydroxyl group and the two chlorine atoms—can be exploited to construct these larger architectures.

One notable example is the use of related chlorinated methoxyphenyl derivatives in the synthesis of triazines. For instance, 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (B52604) can be synthesized through a Friedel-Crafts reaction between anisole (B1667542) and cyanuric chloride, or through a Suzuki coupling reaction of p-methoxyphenylboronic acid with cyanuric chloride. evitachem.comresearchgate.netgoogle.com While not starting directly from this compound, these methods illustrate how the methoxyphenyl moiety can be incorporated into a triazine ring system, which is a common scaffold in medicinal chemistry and materials science. mdpi.com

Furthermore, the phenolic oxygen can act as a nucleophile in reactions to form larger structures. For example, 4-methoxyphenol has been reacted with 1,2,3-trichloro-5-nitrobenzene to form a diaryl ether, which is then further elaborated through a series of reactions, including a Friedel-Crafts-type cyclization, to produce complex, multi-ring systems. google.com This demonstrates a strategy where the dichlorinated phenol could be used to build larger molecules through ether linkages.

The synthesis of pyrrole (B145914) derivatives has also been reported starting from related dichlorinated precursors, indicating another potential avenue for incorporating the this compound scaffold into heterocyclic systems. sphinxsai.com

| Target System | Synthetic Strategy | Key Intermediates/Related Starting Materials | Reference |

| Triazines | Friedel-Crafts reaction or Suzuki coupling | Anisole, Cyanuric chloride, p-Methoxyphenylboronic acid | evitachem.comresearchgate.netgoogle.com |

| Diaryl Ethers/Complex Systems | Nucleophilic aromatic substitution | 4-Methoxyphenol, 1,2,3-Trichloro-5-nitrobenzene | google.com |

| Pyrroles | Vilsmeier-Haack reaction on precursors | Dichlorinated aromatic amines | sphinxsai.com |

Theoretical and Computational Investigations of 2,5 Dichloro 4 Methoxyphenol

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to determining the electronic properties of 2,5-Dichloro-4-methoxyphenol. These calculations solve approximations of the Schrödinger equation to find the electron distribution and energy levels within the molecule. A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of HOMO and LUMO are crucial for predicting a molecule's chemical behavior. HOMO represents the ability to donate an electron, while LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov For aromatic compounds like phenols, these calculations help elucidate the influence of substituents (in this case, chlorine, methoxy (B1213986), and hydroxyl groups) on the electron density of the aromatic ring.

Molecular Electrostatic Potential (MEP) maps are another product of quantum chemical calculations. MEPs illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. bohrium.com For this compound, the MEP would show negative potential around the oxygen atoms of the hydroxyl and methoxy groups and the chlorine atoms, indicating sites susceptible to electrophilic attack. Conversely, the hydrogen of the hydroxyl group would show a positive potential, marking it as an electrophilic site.

Table 1: Key Electronic Properties Investigated via Quantum Chemical Calculations

| Property | Significance | Computational Method |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability; related to ionization potential. | DFT, MP2, HF researchgate.netacs.org |

| LUMO Energy | Indicates electron-accepting ability; related to electron affinity. | DFT, MP2, HF researchgate.netacs.org |

| HOMO-LUMO Gap | Correlates with chemical stability and reactivity. nih.gov | DFT, MP2, HF researchgate.netacs.org |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution to predict sites for intermolecular interactions. bohrium.com | DFT, HF bohrium.com |

Density Functional Theory (DFT) Studies of Reactivity and Stability

Density Functional Theory (DFT) is a widely used computational method to study the reactivity and stability of chemical compounds. researchgate.netresearchgate.net DFT calculations are employed to determine various global and local reactivity descriptors that quantify a molecule's chemical behavior. These studies have been successfully applied to understand the formation of this compound as a photodegradation product. researchgate.net

Global reactivity indices such as absolute electronegativity (χ), hardness (η), and electrophilicity (ω) are calculated from the HOMO and LUMO energies. researchgate.net Hardness (η) measures the resistance to charge transfer, with harder molecules being less reactive. researchgate.net Electronegativity (χ) describes the tendency of a molecule to attract electrons. The electrophilicity index (ω) quantifies the energy stabilization when the system acquires additional electronic charge. researchgate.net

Studies on the degradation of sunscreen agents have shown that the formation of various chlorinated phenols, including this compound, can be explained by these reactivity indices. researchgate.net For instance, the relative stability of different isomers can be predicted by comparing their calculated hardness values. researchgate.net Furthermore, local reactivity can be analyzed using condensed Fukui functions, which identify the specific atoms in a molecule that are most susceptible to nucleophilic or electrophilic attack. bohrium.comresearchgate.net

Table 2: Global Reactivity Descriptors Calculated via DFT

| Descriptor | Formula | Interpretation |

|---|---|---|

| Electronegativity (χ) | χ = -(ELUMO + EHOMO)/2 | A measure of the ability to attract electrons. researchgate.net |

| Hardness (η) | η = (ELUMO - EHOMO)/2 | Resistance to change in electron configuration; higher values indicate greater stability. researchgate.net |

| Electrophilicity (ω) | ω = χ²/2η | A measure of the propensity to accept electrons; a high value indicates a good electrophile. researchgate.net |

| Softness (S) | S = 1/η | The reciprocal of hardness; a measure of reactivity. nih.gov |

Molecular Dynamics Simulations for Conformational and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govplos.org By solving Newton's equations of motion, MD simulations provide detailed information on the conformational flexibility and intermolecular interactions of this compound. nih.gov These simulations are crucial for understanding how the molecule behaves in different environments, such as in solution or within a biological system.

A typical MD simulation involves defining a force field (e.g., CHARMM, OPLS) that describes the potential energy of the system based on the positions of its atoms. mdpi.com The simulation then tracks the trajectory of each atom over a set period, from picoseconds to microseconds. frontiersin.org Analysis of these trajectories can reveal the most stable conformations of the molecule, such as the orientation of the methoxy and hydroxyl groups relative to the phenyl ring.

MD simulations also elucidate intermolecular interactions, such as hydrogen bonding between the phenolic hydroxyl group and solvent molecules or other solutes. By simulating the molecule in a box of solvent (e.g., water), one can observe the formation and lifetime of these bonds, which govern the molecule's solubility and transport properties. The stability of ligand-protein complexes, a key aspect of drug design, is also frequently assessed using MD simulations to observe how a molecule like this compound might interact with a receptor binding pocket. frontiersin.org

Prediction of Spectroscopic Parameters for Mechanistic Interpretation

Computational chemistry serves as a powerful tool for predicting spectroscopic properties, which aids in the structural elucidation and mechanistic interpretation of chemical processes. nih.gov Theoretical calculations, particularly using DFT, can predict infrared (IR), nuclear magnetic resonance (NMR), and UV-visible (UV-Vis) spectra. researchgate.netresearchgate.net

Theoretical vibrational analysis based on DFT can calculate the frequencies and intensities of IR and Raman spectra. The predicted frequencies for O-H, C-H, C-O, and C-Cl bond stretching and bending in this compound can be compared with experimental data to confirm its structure. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These predictions help in assigning the signals in an experimental NMR spectrum to specific nuclei in the molecule.

Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.netacs.org This is valuable for understanding the photostability of the compound and interpreting results from photochemical experiments. researchgate.net Theoretical models have also been explored for the analysis and prediction of electron ionization mass spectra (EI-MS). nih.gov

Table 3: Predicted Spectroscopic Features for this compound

| Technique | Predicted Key Signals/Features | Method of Prediction |

|---|---|---|

| ¹H NMR | Signals for methoxy (-OCH₃), aromatic (Ar-H), and phenolic (-OH) protons. | DFT (GIAO) |

| ¹³C NMR | Signals for methoxy carbon, and distinct aromatic carbons (C-Cl, C-O, C-H). | DFT (GIAO) |

| IR Spectroscopy | Vibrational bands for O-H stretch, C-O-C stretch, and C-Cl stretch. | DFT Frequency Analysis researchgate.net |

| UV-Vis Spectroscopy | Absorption maxima (λmax) corresponding to π→π* electronic transitions. | TD-DFT researchgate.net |

| Mass Spectrometry | Prediction of molecular ion peak [M]⁺ and characteristic fragmentation patterns. | Quantum Chemical Calculation nih.gov |

Computational Design of Derivatives and Elucidation of Reaction Pathways

Computational methods are invaluable not only for analyzing existing molecules but also for designing new ones and understanding how they are formed. chalmers.se By using this compound as a lead structure, computational tools can guide the design of derivatives with modified properties. For example, by systematically changing the substituents on the aromatic ring, DFT calculations can predict how these changes would affect the molecule's electronic properties, stability, and reactivity. This in-silico screening allows for the rational design of new compounds for specific applications, saving significant time and resources compared to traditional synthesis and testing. dntb.gov.ua

Furthermore, computational chemistry is instrumental in elucidating reaction pathways. chalmers.se The formation of this compound as a byproduct of the photodegradation of other molecules has been investigated using DFT. researchgate.net By calculating the Gibbs free energy (ΔG) and enthalpy (ΔH) for proposed reaction steps, chemists can determine the thermodynamic favorability of a pathway. researchgate.net Locating transition state structures and calculating activation energies allows for the mapping of the potential energy surface of a reaction, providing a detailed understanding of the reaction mechanism and kinetics. chalmers.se This knowledge is crucial for controlling chemical reactions to either promote the formation of a desired product or prevent the formation of an undesirable one like this compound.

Role of 2,5 Dichloro 4 Methoxyphenol in Environmental Chemistry Research

Formation Pathways as a Microbial Degradation Product or Intermediate

2,5-Dichloro-4-methoxyphenol (DCMP) is principally recognized as a microbial degradation product of the systemic fungicide chloroneb (B1668800) (1,4-dichloro-2,5-dimethoxybenzene). isa-arbor.comisa-arbor.com The primary pathway for its formation is the O-demethylation of chloroneb, a reaction carried out by various soil microorganisms, especially fungi. isa-arbor.com

Studies have demonstrated that numerous microbial species can facilitate this transformation. For instance, a Fusarium species was identified as being particularly effective, converting 60% to 80% of a 5 ppm solution of chloroneb into DCMP within ten days in a nutrient-rich medium. epa.gov This conversion is considered a detoxification mechanism for the organism. epa.gov In a broader study involving 23 different microbial species, 13 were found to demethylate chloroneb, highlighting the widespread nature of this transformation pathway in the environment. epa.gov The formation of DCMP has also been observed in animal metabolism; it has been isolated from the urine of rats, dogs, and cows that were fed diets containing chloroneb. nih.gov

In soil, chloroneb has a half-life of approximately three to six months, with DCMP being a major metabolite alongside traces of 2,5-dichlorohydroquinone (B146588) and 2,5-dichloroquinone. epa.gov

Table 1: Microbial Formation of this compound (DCMP) from Chloroneb

| Parent Compound | Transformation Pathway | Product | Microorganisms Involved | Key Findings | Reference |

|---|---|---|---|---|---|

| Chloroneb (1,4-dichloro-2,5-dimethoxybenzene) | O-demethylation | This compound (DCMP) | Fusarium sp., Rhizoctonia solani, Sclerotium rolfsii, Saccharomyces pastorianus, and various other soil fungi and bacteria. | Considered a detoxification mechanism. Fusarium sp. can convert 60-80% of chloroneb to DCMP in 10 days. Thirteen of 23 tested species showed demethylation activity. | epa.gov, isa-arbor.com |

Photolytic Degradation Pathways and Mechanisms

The photolytic degradation of chlorinated phenols in aqueous environments is a significant abiotic transformation process, typically induced by ultraviolet (UV) radiation. epa.gov While specific studies focusing exclusively on this compound are limited, the degradation pathways can be inferred from research on related dichlorophenol isomers. Generally, photodegradation involves the cleavage of the carbon-chlorine bond, leading to dechlorination. epa.gov

For example, the photolysis of 2,4-dichlorophenol (B122985) in dilute aqueous solutions under UV light (peak wavelength 253.7 nm) was nearly complete within a few minutes to forty minutes, depending on the pH. epa.gov Solar irradiation has also been shown to degrade 2,4-dichlorophenol, forming intermediates such as 4-chlorocatechol (B124253) and 1,2,4-benzenetriol. epa.gov The ultimate products of photolysis are often complex mixtures, including dechlorinated polyquinoids appearing as dark, resinous material. epa.gov The rate of phototransformation can be influenced by the number and position of chlorine atoms on the phenolic ring, with an increase in chlorine atoms generally leading to a decrease in degradation rates. researchgate.net

Two potential pathways for the phototransformation of chlorophenols have been proposed: one involving the formation of a phenoxyl radical and another proceeding via a carbene intermediate. researchgate.net These reactions can lead to the generation of less chlorinated phenols and other byproducts. researchgate.net

Microbial Transformation and Biodegradation Studies (e.g., Demethylation, Dechlorination)

Once formed, this compound is subject to further microbial transformation. Research indicates that the methoxy (B1213986) group and chlorine substituents are key sites for microbial attack.

Demethylation : Further demethylation of this compound to 2,5-dichlorohydroquinone has been observed in several microbial species, though it may occur at lower concentrations (less than 10% of the initial DCMP). epa.gov

Dechlorination : Anaerobic dehalogenating bacteria play a crucial role in the breakdown of chlorinated aromatic compounds. Studies on closely related compounds show that bacteria from the genus Desulfitobacterium can perform sequential dechlorination. For example, these bacteria can dechlorinate and demethylate chlorinated methoxyphenols, ultimately producing 1,4-dihydroquinone. nih.gov During the degradation of tetrachlorohydroquinone (B164984) by these bacteria, 2,5-dichlorohydroquinone accumulates as an intermediate, suggesting a potential fate for the demethylated product of DCMP. nih.gov

O-Methylation : Interestingly, some microorganisms can catalyze the reverse reaction of O-methylation. Certain soil microbes have demonstrated the ability to convert DCMP back into its parent compound, chloroneb, although this remethylation appears to be a minor pathway, with less than 20% of the DCMP being converted back. isa-arbor.comisa-arbor.com The bacterium Rhodococcus chlorophenolicus can O-methylate various chlorinated para-hydroquinones, preferentially methylating a hydroxyl group that is flanked by two chlorine substituents. researchgate.net This same bacterium can also degrade the resulting polychlorinated methoxyphenols. researchgate.net

Table 2: Summary of Microbial Transformation Studies of DCMP and Related Compounds

| Microorganism/System | Substrate | Transformation Type | Products | Key Findings | Reference |

|---|---|---|---|---|---|

| Various soil microorganisms | This compound (DCMP) | Demethylation | 2,5-Dichlorohydroquinone | Occurs in four species, but at concentrations of 10% or less of applied DCMP. | epa.gov |

| Various soil microorganisms | This compound (DCMP) | O-methylation (reverse reaction) | Chloroneb | A minor pathway, with less than 20% of DCMP being remethylated. | isa-arbor.com, isa-arbor.com |

| Rhodococcus chlorophenolicus | Polychlorinated 4-methoxyphenols | Degradation | Not specified | Degrades tetrachlorinated and trichlorinated 4-methoxyphenols, but not mono- or di-chlorinated versions. | researchgate.net |

| Desulfitobacterium strains | Chlorinated methoxyphenols and hydroquinones | Demethylation & Reductive Dechlorination | Less chlorinated phenols, 1,4-dihydroquinone | Demonstrates complete dechlorination of chlorinated hydroquinones. 2,5-Dichlorohydroquinone is an intermediate. | nih.gov |

Advanced Oxidation Processes (AOPs) for Degradation of Chlorinated Aromatics

Advanced Oxidation Processes (AOPs) are effective technologies for the degradation of recalcitrant organic pollutants like chlorinated aromatics. nih.gov These processes rely on the generation of highly reactive species, most notably the hydroxyl radical (•OH), which can non-selectively oxidize a wide range of organic compounds, often leading to their complete mineralization into CO₂, water, and inorganic ions. nih.govrjeec.ro

Common AOPs include UV/H₂O₂ systems and Fenton (Fe²⁺/H₂O₂) and photo-Fenton reactions. rjeec.ronih.gov The degradation pathway for chlorinated aromatic pollutants typically starts with the attack of •OH radicals on the aromatic ring, forming hydroxylated intermediates. rjeec.ro This is followed by a stepwise oxidation that can lead to ring cleavage and the formation of low-molecular-weight carboxylic acids before final mineralization. nih.govrjeec.ro

Table 3: AOPs for Degradation of Related Chlorinated Phenols

| AOP Method | Model Pollutant | Key Parameters | Efficiency/Outcome | Reference |

|---|---|---|---|---|

| UV/H₂O₂ | Phenol (B47542), 2-chlorophenol, 4-chlorophenol (B41353) | Initial substrate and H₂O₂ concentrations, pH | Follows pseudo-first-order kinetics. Enhanced degradation rates compared to UV or H₂O₂ alone. | nih.gov |

| Fenton Reaction (Thermal) | 2,4-Dichlorophenol (DCP) | Temperature (70°C), pH 3, stepwise H₂O₂ addition | Complete removal of DCP in 15 min. Extensive dechlorination (95-97%) and mineralization. | nih.gov |

| Photocatalysis (e.g., TiO₂) | Chlorinated aromatic compounds | Photocatalyst type and dose, light source (UV/solar) | Effective for degradation. Can be applied using solar light, making it an ecological option. |

Environmental Fate and Persistence Studies of Related Compounds

The environmental fate and persistence of chlorinated phenols, including metabolites like this compound, are governed by a combination of the compound's physicochemical properties and environmental factors. cdc.gov Chlorophenols are generally considered to be moderately persistent in the environment. cdc.gov

A critical factor influencing their behavior is environmental pH. cdc.gov Since chlorophenols are weak acids, their degree of ionization increases with pH. In their ionic (phenolate) form, they are more water-soluble and mobile in soil, whereas the protonated form, prevalent under acidic conditions, tends to adsorb more strongly to soil and sediment organic matter. cdc.gov

Persistence tends to increase with the number of chlorine atoms on the aromatic ring, as this generally increases resistance to microbial degradation. cdc.gov The position of the chlorine atoms also plays a role. cdc.gov The parent compound of DCMP, chloroneb, is classified as having low mobility in soil and a half-life of 3-6 months. nih.govepa.gov Its primary metabolite, DCMP, is also found to be relatively immobile in soil studies. epa.gov Due to their structure, chlorophenols possess a low to moderate potential for bioconcentration in organisms. cdc.gov

Applications and Utility of 2,5 Dichloro 4 Methoxyphenol in Organic Synthesis

Precursor in the Synthesis of Specialty Chemicals

2,5-Dichloro-4-methoxyphenol serves as a potential precursor for a variety of specialty chemicals, including certain dyes, agrochemicals, and pharmaceutical intermediates. vulcanchem.com The reactivity of its functional groups allows for its modification into higher-value products. For instance, related methoxyphenol derivatives are crucial starting materials for antioxidants like Butylated Hydroxyanisole (BHA), UV stabilizers, and plasticizers.

Research on related isomers demonstrates the viability of this chemical class in synthesis. For example, 3,5-dichloro-4-methoxyphenol, an isomer of the title compound, is a key reactant in the synthesis of 4-methoxyphenyl (B3050149) 3,5-dichloro-4-methoxybenzoate through an esterification reaction. evitachem.com This highlights a potential pathway where this compound could be similarly used to create specialized ester compounds with potential applications in materials science or as medicinal chemistry scaffolds. evitachem.com

Building Block for Complex Organic Molecules

The true value of this compound in organic synthesis lies in its function as a versatile building block. vulcanchem.com The combination of hydroxyl, methoxy (B1213986), and chloro functional groups on a single aromatic ring provides a scaffold that can be selectively modified to build molecular complexity.

Key reaction types that this building block can undergo include:

Oxidation: The phenolic group can be oxidized to form quinone structures, which are themselves important intermediates in synthesizing biologically active molecules.

Nucleophilic Aromatic Substitution: The chlorine atoms on the ring can be replaced by other nucleophiles, such as amines or thiols. This allows for the introduction of new functional groups and the extension of the molecular structure.

Etherification and Esterification: The phenolic hydroxyl group is reactive and can readily undergo Williamson ether synthesis or be converted into an ester. These reactions are fundamental for creating a wide array of derivatives. wisc.edu

A practical example of how related structures are used as building blocks is the synthesis of complex pyrazoline derivatives starting from 3-Chloro-2-hydroxy-5-methoxyacetophenone. globalresearchonline.net This starting material is first converted to a chalcone (B49325), which then undergoes cyclization to form the pyrazoline heterocyclic core. This demonstrates a clear strategy where a substituted methoxyphenol acts as the foundational block for a significantly more complex molecule.

The potential synthetic transformations of this compound are summarized in the table below.

| Reaction Type | Reagent Class | Potential Product Class |

| Oxidation | Strong Oxidizing Agents (e.g., KMnO₄) | Dichloro-methoxy-benzoquinones |

| Esterification | Acyl Chlorides, Carboxylic Acids | Phenolic Esters |

| Etherification | Alkyl Halides (with base) | Di-alkoxy Dichloro-benzenes |

| Nucleophilic Substitution | Amines, Thiols | Amino- or Thio- substituted methoxyphenols |

Use in Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry, and phenolic structures are often key starting materials for their synthesis. While direct examples utilizing this compound are not extensively documented, its structure is well-suited for creating various heterocyclic systems.

One plausible pathway is the synthesis of pyrazoline derivatives. Following established methodologies, this compound could first be acylated to introduce a ketone group (e.g., via Friedel-Crafts acylation). The resulting ketone could then undergo a Claisen-Schmidt or Knoevenagel condensation with an aldehyde to form a chalcone intermediate. This α,β-unsaturated ketone is a classic precursor that, upon reaction with hydrazine, would cyclize to form a dichlorinated methoxy-substituted pyrazoline ring system. This approach is analogous to the synthesis of other complex pyrazolines. globalresearchonline.net

Furthermore, the synthesis of thiazine heterocycles often involves the reaction of 2-aminobenzenethiols with various carbonyl compounds or β-diketones. jmchemsci.com By modifying this compound to incorporate a suitable reactive site, it could serve as the substrate for condensation with such dinucleophiles to construct more complex fused heterocyclic systems.

Role as a Synthetic Intermediate in Multi-Step Pathways

A multi-step synthesis involves a sequence of chemical reactions to convert a starting material into a desired, often complex, product. savemyexams.comcore.ac.uk Intermediates are molecules that are formed and then consumed during this sequence. This compound has been identified as a transient intermediate in certain biological and chemical degradation pathways, which are themselves multi-step processes.

For example, it has been identified as an intermediate metabolite during the degradation of 2,4,5-trichlorophenol (B144370) by the fungus Phanerochaete chrysosporium. It is also formed as a photodegradation product of the common sunscreen ingredient 2-ethylhexyl 4-methoxycinnamate (EHMC) in the presence of reactive chlorine species.

In planned organic synthesis, such an intermediate would be intentionally formed from a simpler precursor (e.g., through chlorination of 4-methoxyphenol) and then used in a subsequent step. mdpi.com For example, the methoxy group might serve as a protecting group for a phenol (B47542), which is deprotected in a later stage of a complex synthesis. d-nb.info The chlorine atoms can be used to direct substitution patterns or can be removed via reduction later in the synthetic route. This role as a controllable, modifiable intermediate is crucial for building complex target molecules in a step-by-step fashion.

Advanced Analytical Methodologies for the Study of 2,5 Dichloro 4 Methoxyphenol Transformations

Spectroscopic Techniques (NMR, MS, IR, UV-Vis) for Reaction Monitoring and Product Characterization

Spectroscopic methods are fundamental in the analysis of 2,5-dichloro-4-methoxyphenol and its transformation products, providing detailed information about molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of this compound and its derivatives.

¹H NMR spectroscopy provides information on the number and environment of protons. For instance, in derivatives of 4-methoxyphenol (B1676288), the methoxy (B1213986) group protons typically appear as a singlet around 3.8–4.0 ppm. Aromatic protons will show characteristic shifts and coupling patterns depending on the substitution on the benzene (B151609) ring.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. globalresearchonline.net The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the identification of different carbon atoms within the molecule.

Mass Spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound and its transformation products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for separating and identifying volatile compounds. In the analysis of this compound, which was identified as a metabolite of the fungicide chloroneb (B1668800), GC-MS has been instrumental. acs.orgresearchgate.net The mass spectrum of this compound would show a molecular ion peak and characteristic fragmentation patterns resulting from the loss of functional groups. For example, a study on the photodegradation of 2-ethylhexyl 4-methoxycinnamate identified this compound as a degradation product, with main m/z peaks at 192 (56% of base peak), 177 (100%), 149 (33%), and 53 (41%). researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is suitable for analyzing less volatile or thermally labile compounds. globalresearchonline.net It is particularly useful for monitoring reactions in solution and identifying a wide range of products. globalresearchonline.net

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. globalresearchonline.netasm.org The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group, C-O stretching of the methoxy group and the phenol (B47542), aromatic C-H and C=C stretching, and C-Cl stretching. researchgate.net These bands can be monitored to follow the progress of a reaction, for example, the disappearance of the O-H band could indicate a reaction at the hydroxyl group.

UV-Vis Spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for monitoring the degradation of aromatic compounds. The presence of the aromatic ring and the phenolic and methoxy substituents in this compound gives rise to characteristic UV absorption bands. sielc.com Changes in the position and intensity of these bands can be used to track the degradation of the parent compound and the formation of new chromophoric products during transformation studies. researchgate.net

Table 1: Spectroscopic Data for the Characterization of Phenolic Compounds

| Spectroscopic Technique | Compound Type | Key Findings and Applications | Citation |

|---|---|---|---|

| ¹H NMR | 4-methoxyphenol derivatives | Methoxy group protons typically appear at δ 3.8–4.0 ppm. | |

| ¹³C NMR | Pyrazoline derivatives | Used for structural confirmation of synthesized compounds. | globalresearchonline.net |

| GC-MS | This compound | Identified as a photodegradation product with characteristic m/z peaks at 192, 177, 149, and 53. | researchgate.net |

| LC-MS | Pyrazoline derivatives | Used for reaction monitoring and characterization of synthesized compounds. | globalresearchonline.net |

| IR Spectroscopy | Phenolic compounds | Identifies functional groups like O-H, C-O, and C-Cl stretches to monitor reactions. | researchgate.net |

| UV-Vis Spectroscopy | Aromatic compounds | Tracks degradation and formation of chromophoric products by monitoring changes in absorption bands. | sielc.com |

Chromatographic Methods (GC, HPLC) for Separation and Purity Assessment in Reaction and Degradation Studies

Chromatographic techniques are indispensable for separating complex mixtures and assessing the purity of this compound and its transformation products.

Gas Chromatography (GC) is a primary technique for the separation and analysis of volatile compounds like chlorinated phenols.

A method using programmed-temperature gas chromatography with a microcoulometric detector was developed to measure residues of chloroneb and its metabolite, this compound, in various samples. acs.org This method involves steam distillation and extraction, followed by direct GC analysis without further cleanup for most samples. acs.org

GC can be equipped with various detectors, such as a flame ionization detector (FID) or an electron capture detector (ECD), the latter being particularly sensitive to halogenated compounds. osha.gov The choice of the GC column is critical for achieving good separation. Capillary columns, such as those with a 5% phenylmethyl siloxane stationary phase, are commonly used for the analysis of phenols. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. globalresearchonline.net

HPLC is frequently used to monitor the progress of chemical reactions and to determine the purity of the resulting products. globalresearchonline.netenergetic-materials.org.cn For instance, the completion of a reaction can be confirmed by the disappearance of the starting material's peak in the chromatogram. globalresearchonline.net

Reversed-phase HPLC, using a C18 column, is a common mode for the separation of phenolic compounds. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid additive to suppress the ionization of the phenolic hydroxyl group. sielc.comresearchgate.net

Detection in HPLC is often performed using a UV detector, set at a wavelength where the analyte has strong absorbance. sielc.com

Table 2: Chromatographic Methods for the Analysis of Phenolic Compounds

| Chromatographic Method | Application | Typical Conditions | Citation |

|---|---|---|---|

| Gas Chromatography (GC) | Analysis of chloroneb and its metabolite, this compound. | Programmed-temperature GC with a microcoulometric detector. | acs.org |

| Gas Chromatography (GC) | Analysis of various phenols. | Capillary column (e.g., 5% phenylmethyl siloxane) with FID or ECD. | researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Reaction monitoring and purity assessment of synthesized derivatives. | Confirmation of reaction completion by observing the absence of starting material. | globalresearchonline.net |

| High-Performance Liquid Chromatography (HPLC) | Separation of phenolic compounds. | Reversed-phase C18 column with a mobile phase of water/acetonitrile or water/methanol and UV detection. | sielc.com |

X-ray Crystallography for Structural Elucidation of Intermediates and Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org While obtaining a single crystal of this compound itself might be challenging, this technique is invaluable for elucidating the precise structure of its crystalline derivatives or intermediates formed during its transformations. bohrium.com

Confirming the connectivity of atoms in a newly synthesized derivative.

Understanding the stereochemistry of reaction products.

Investigating intermolecular interactions, such as hydrogen bonding, in the crystal lattice. bohrium.com

For example, in the study of Schiff base compounds derived from substituted phenols, single-crystal X-ray diffraction has been used to confirm their enol-imine tautomeric form in the solid state. bohrium.comacs.org

Electrochemical Methods for Reactivity Studies

Electrochemical methods offer a unique approach to studying the reactivity of this compound, particularly its oxidation and reduction behavior. acs.org These techniques can provide valuable insights into the electron transfer processes involved in its transformations.

Cyclic Voltammetry (CV) is a powerful technique for investigating the redox properties of a compound. By applying a varying potential to an electrode immersed in a solution of the analyte, one can observe the potentials at which oxidation and reduction occur. This information can be used to:

Determine the redox potentials of this compound and its derivatives. core.ac.uk

Study the stability of the generated radical cations or anions.

Gain insights into the mechanism of electrochemical reactions. researchgate.net

Preparative electrolysis, carried out at a constant potential (potentiostatic) or constant current (galvanostatic), can be used to synthesize new compounds through electrochemical oxidation or reduction. acs.org For instance, the electrochemical oxidation of phenols can lead to the formation of biphenols or quinones, with the product distribution often controllable by the reaction conditions. acs.org The electrochemical degradation of chlorinated phenols has also been investigated as a potential method for water treatment. scribd.com

Future Research Perspectives on 2,5 Dichloro 4 Methoxyphenol

Emerging Synthetic Strategies and Technologies

Future synthetic research will likely focus on developing more efficient, selective, and environmentally benign methods for producing 2,5-dichloro-4-methoxyphenol and related compounds. Traditional methods for chlorinating phenols often suffer from a lack of regioselectivity, leading to mixtures of isomers. acs.org

Catalyst-Controlled Regioselective Chlorination: A promising area is the development of novel catalytic systems that can direct the chlorination of methoxyphenols to specific positions. Research into Lewis basic selenoether catalysts, for instance, has shown high ortho-selectivity for phenol (B47542) chlorination and could be adapted for the specific substitution pattern of this compound. acs.orgnsf.gov Similarly, the use of sulfur-containing catalysts, such as poly(alkylene sulphide)s with a Lewis acid co-catalyst, has demonstrated high para-selectivity in phenol chlorination, which could be fine-tuned for desired isomers. mdpi.com

Advanced Synthesis Technologies: Modern synthetic technologies offer significant advantages in terms of safety, efficiency, and scalability.

Continuous Flow Synthesis: This technology provides enhanced control over reaction parameters, improves safety for hazardous reactions, and can increase product yields. thieme-connect.comacs.org The application of continuous flow reactors, particularly for photooxidation or chlorination reactions, could lead to a more efficient and scalable synthesis of this compound. thieme-connect.comnottingham.ac.ukthieme-connect.com A telescoped continuous flow process using singlet oxygen in supercritical CO2 has been successfully used for the synthesis of 2-substituted 1,4-benzoquinones from p-substituted phenols, a strategy that could be adapted. thieme-connect.comthieme-connect.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields in organic synthesis. nih.gov Its application in the synthesis of phenols and their derivatives, including hydroxylation and acylation reactions, suggests its potential for the rapid and efficient production of this compound. nih.govresearchgate.netnih.govthieme-connect.com

These emerging strategies promise to provide more direct and cleaner routes to this compound, avoiding the multi-step processes and harsh conditions often associated with classical methods. organic-chemistry.org

Exploration of Novel Reaction Pathways and Mechanisms

Understanding the reactivity of this compound is crucial for predicting its environmental fate and harnessing its potential as a chemical intermediate. Its structure, featuring a phenol, a methoxy (B1213986) group, and two chlorine atoms, offers multiple sites for chemical modification.

Derivatization and Functionalization: The chloro and methoxy groups enhance the reactivity and utility of the molecule in various applications. Future research could explore the derivatization of the hydroxyl group to create novel esters or ethers with potentially new biological activities or material properties. Nucleophilic substitution of the chlorine atoms, although challenging on an aromatic ring, could be explored using modern cross-coupling methodologies. The molecule can serve as a building block in the synthesis of more complex organic structures, including potential pharmaceutical and agrochemical compounds. vulcanchem.com

Degradation and Transformation Mechanisms: this compound is a known degradation product of the fungicide chloroneb (B1668800) and has been identified as a photodegradation product of the UV filter 2-ethylhexyl 4-methoxycinnamate. researchgate.net Further studies are needed to fully elucidate the mechanisms of its formation and subsequent degradation under various environmental conditions. Investigating its reactions with reactive oxygen species (ROS) and its behavior under photocatalytic conditions are key areas of interest. For instance, the reaction of 4-methoxyphenol (B1676288) with dichlorine radicals has been shown to produce chlorinated byproducts, a pathway that warrants investigation for its dichlorinated analogue. acs.org The biological transformation by microorganisms, such as demethylation and reductive dehydroxylation by Desulfitobacterium species, presents another important research avenue, as this can lead to the formation of other persistent chlorophenols. nih.gov

Advanced Computational Modeling for Enhanced Understanding of Reactivity and Environmental Fate

Computational chemistry provides powerful tools to predict and understand the chemical properties, reactivity, and environmental impact of molecules like this compound, complementing experimental studies.